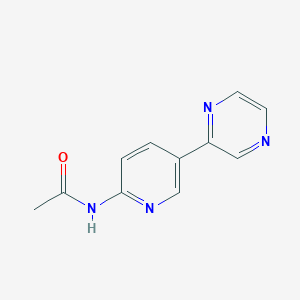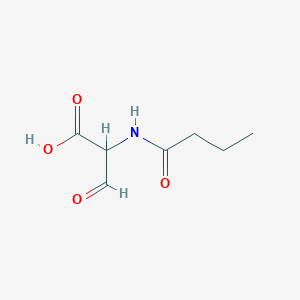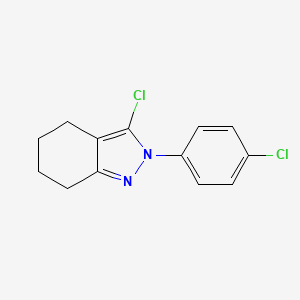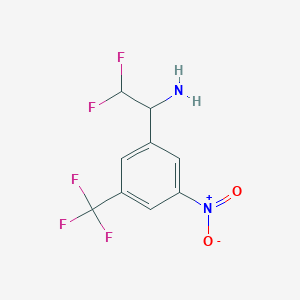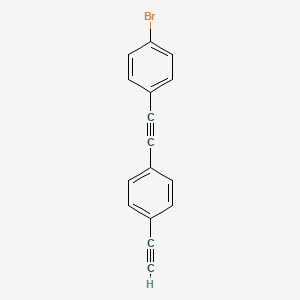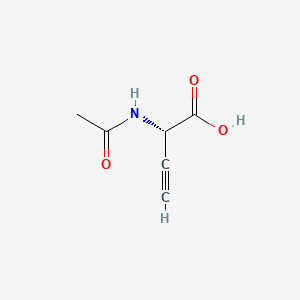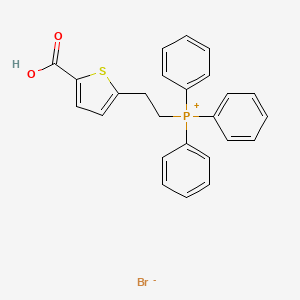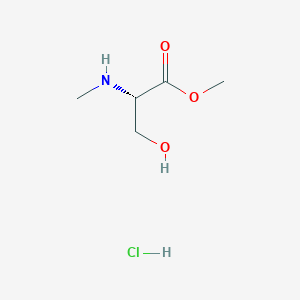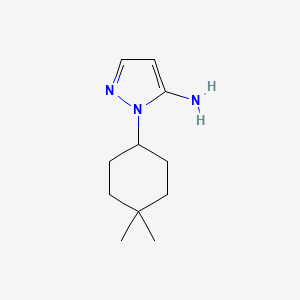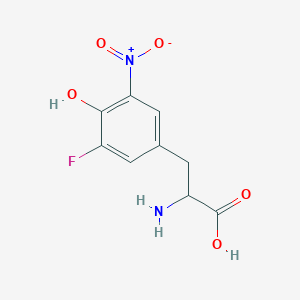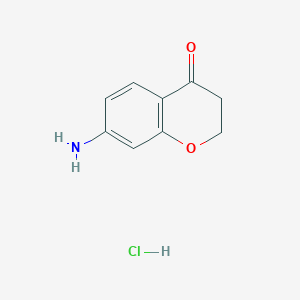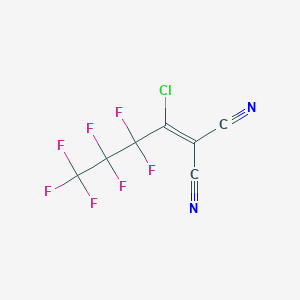
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and multiple fluorine atoms, which contribute to its high chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
准备方法
The synthesis of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile typically involves the reaction of chlorinated and fluorinated precursors under specific conditions. One common method involves the reaction of a chlorinated fluorocarbon with malononitrile in the presence of a suitable catalyst. The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile involves its interaction with specific molecular targets. The chloro and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound also contains multiple fluorine atoms and a chloro group, but differs in its cyclic structure.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: This compound has a similar fluorinated backbone but includes a carboxylic acid group instead of malononitrile. The uniqueness of this compound lies in its combination of a chloro group with a highly fluorinated linear chain and a malononitrile moiety, which imparts distinct chemical and physical properties.
属性
分子式 |
C7ClF7N2 |
|---|---|
分子量 |
280.53 g/mol |
IUPAC 名称 |
2-(1-chloro-2,2,3,3,4,4,4-heptafluorobutylidene)propanedinitrile |
InChI |
InChI=1S/C7ClF7N2/c8-4(3(1-16)2-17)5(9,10)6(11,12)7(13,14)15 |
InChI 键 |
ODAXRHHILQYZAG-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C(=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


